4-Fluoro-3-(2-methoxyphenyl)benzoic acid

CAS No.: 1181639-56-4

Cat. No.: VC2915220

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181639-56-4 |

|---|---|

| Molecular Formula | C14H11FO3 |

| Molecular Weight | 246.23 g/mol |

| IUPAC Name | 4-fluoro-3-(2-methoxyphenyl)benzoic acid |

| Standard InChI | InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-10(13)11-8-9(14(16)17)6-7-12(11)15/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | JLXJOIBCVDUOKX-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F |

| Canonical SMILES | COC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F |

Introduction

Chemical Structure and Properties

Molecular Structure

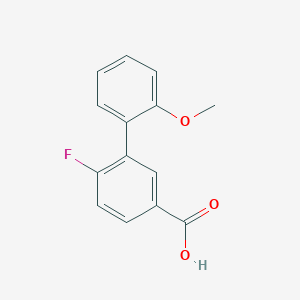

4-Fluoro-3-(2-methoxyphenyl)benzoic acid has the molecular formula C14H11FO3 and a molecular weight of 246.23 g/mol. The compound features a benzoic acid core with a fluorine atom at the 4-position and a 2-methoxyphenyl group at the 3-position. This specific arrangement of functional groups contributes to the compound's distinctive chemical and biological properties.

The structural identifiers for this compound include:

-

CAS Number: 1181639-56-4

-

IUPAC Name: 4-fluoro-3-(2-methoxyphenyl)benzoic acid

-

Standard InChI: InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-10(13)11-8-9(14(16)17)6-7-12(11)15/h2-8H,1H3,(H,16,17)

-

Standard InChIKey: JLXJOIBCVDUOKX-UHFFFAOYSA-N

Physical Properties

The physical properties of 4-Fluoro-3-(2-methoxyphenyl)benzoic acid are important for understanding its behavior in various chemical and biological systems. Based on structural analysis and comparison with similar compounds, the following physical properties can be inferred:

| Property | Value/Description |

|---|---|

| Appearance | Solid at room temperature |

| Molecular Weight | 246.23 g/mol |

| Molecular Formula | C14H11FO3 |

| SMILES | COC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F |

| PubChem Compound ID | 39232209 |

Chemical Properties

The chemical properties of 4-Fluoro-3-(2-methoxyphenyl)benzoic acid are influenced by its functional groups:

-

The carboxylic acid group (-COOH) makes the compound weakly acidic and capable of forming salts with bases.

-

The fluorine atom, being highly electronegative, affects the electron distribution in the molecule, potentially enhancing the acidity of the carboxylic acid group.

-

The methoxy group (-OCH3) on the phenyl ring contributes electron density through resonance effects.

-

The biphenyl system provides structural rigidity and aromatic character.

Synthesis Methods

The synthesis of 4-Fluoro-3-(2-methoxyphenyl)benzoic acid primarily employs cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction can couple appropriately substituted benzoic acid derivatives with methoxyphenyl boronic acids.

Based on synthetic methods for similar compounds, the following approaches are likely used:

-

Suzuki-Miyaura coupling reaction: Palladium-catalyzed cross-coupling of 3-bromo-4-fluorobenzoic acid (or its ester derivative) with 2-methoxyphenylboronic acid.

-

Directed metalation followed by cross-coupling: This approach involves ortho-lithiation of 4-fluorobenzoic acid, followed by coupling with 2-methoxyphenyl halides.

-

Oxidation of precursor aldehydes or alcohols: Starting with 4-fluoro-3-(2-methoxyphenyl)benzaldehyde and oxidizing it to the corresponding carboxylic acid, similar to the synthesis of related compounds such as 4-FLUORO-3-METHOXYBENZALDEHYDE .

Chemical Reactions and Derivatives

Carboxylic Acid Reactions

4-Fluoro-3-(2-methoxyphenyl)benzoic acid can undergo several types of chemical reactions, primarily due to the reactivity of its carboxylic acid group:

-

Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the carboxylic acid functional group.

-

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

-

Amidation: Reaction with amines to form amides, often facilitated by coupling reagents.

-

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Aromatic Ring Reactions

The aromatic rings in 4-Fluoro-3-(2-methoxyphenyl)benzoic acid can undergo various transformations:

-

Nucleophilic aromatic substitution of the fluorine atom, particularly facilitated by the presence of the electron-withdrawing carboxylic acid group.

-

Further functionalization of the aromatic rings through electrophilic aromatic substitution, although the positions and reactivity would be influenced by the existing substituents.

Biological Activity and Applications

Mechanism of Action

The mechanism of action for 4-Fluoro-3-(2-methoxyphenyl)benzoic acid primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine enhances its ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This can lead to modulation of biological pathways and inhibition of specific enzymes, making it a significant compound in drug discovery.

Key features contributing to its biological activity include:

-

The fluorine atom, which increases metabolic stability and binding affinity to target proteins.

-

The methoxy group, which can form hydrogen-bond accepting interactions with amino acid residues in protein binding sites.

-

The carboxylic acid group, which can form ionic interactions with positively charged amino acids.

Analytical Techniques

Several analytical techniques are commonly employed to characterize 4-Fluoro-3-(2-methoxyphenyl)benzoic acid and confirm its structure and purity:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show signals for the aromatic protons of both phenyl rings, as well as the methoxy group protons.

-

13C NMR would confirm the presence of the carboxylic carbon, aromatic carbons, and the methoxy carbon.

-

19F NMR would provide a characteristic signal for the fluorine atom.

-

-

Infrared (IR) Spectroscopy:

-

The carboxylic acid group would show characteristic O-H stretching and C=O stretching.

-

The C-F bond would show a distinctive absorption band.

-

The C-O-C stretching of the methoxy group would be observable.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak would be observed at m/z 246, corresponding to the molecular weight.

-

Fragmentation patterns would include loss of characteristic groups.

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Used for purity determination and quantification.

-

Reverse-phase HPLC with UV detection would be suitable.

-

-

Thin-Layer Chromatography (TLC):

-

Used for reaction monitoring and purity assessment.

-

Comparison with Similar Compounds

To better understand the unique properties of 4-Fluoro-3-(2-methoxyphenyl)benzoic acid, it is informative to compare it with structurally related compounds:

The presence and position of the fluorine atom and methoxy group significantly influence the compound's lipophilicity, solubility, acid strength, metabolic stability, and binding affinity to biological targets.

Future Research Directions

Medicinal Chemistry Applications

-

Development of structure-activity relationships (SAR) by synthesizing and testing analogues with modifications to the fluorine position, methoxy group, or additional substituents.

-

Exploration of the compound as a building block for targeted drug delivery systems, particularly for diseases where fluorinated compounds have shown promise.

-

Investigation of the compound's potential as a bioisostere in drug design, replacing carboxylic acid groups in existing drugs to improve their pharmacokinetic properties.

Materials Science Applications

-

Exploration of the compound's potential as a monomer for functional polymers with interesting optical or electronic properties.

-

Development of liquid crystalline materials incorporating the rigid biphenyl structure.

-

Investigation of supramolecular assemblies based on hydrogen bonding and π-π stacking interactions of the aromatic rings.

Synthetic Methodology

-

Development of more efficient and environmentally friendly synthetic routes to 4-Fluoro-3-(2-methoxyphenyl)benzoic acid and its derivatives.

-

Exploration of novel catalytic systems for the cross-coupling reactions involved in its synthesis.

-

Investigation of flow chemistry methods for continuous production of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume